molecular formula C7H8BBrO2 B1523873 3-Bromo-2-methylphenylboronic acid CAS No. 1184298-27-8

3-Bromo-2-methylphenylboronic acid

Cat. No.: B1523873
CAS No.: 1184298-27-8
M. Wt: 214.85 g/mol
InChI Key: OMIGTINRSKSQNS-UHFFFAOYSA-N
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Description

3-Bromo-2-methylphenylboronic acid (CAS: 1184298-27-8) is an organoboron compound with the molecular formula C₇H₈BBrO₂ and a molecular weight of 214.85 g/mol . Its structure features a boronic acid (–B(OH)₂) group at the benzene ring’s 1-position, a bromine atom at the 3-position, and a methyl group at the 2-position. This compound is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl scaffolds, which are critical in pharmaceuticals and materials science. Its purity is typically >95% (HPLC), and it is commercially available in quantities ranging from 1g to 5g .

Properties

IUPAC Name

(3-bromo-2-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BBrO2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMIGTINRSKSQNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)Br)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184298-27-8
Record name (3-bromo-2-methylphenyl)boronic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-2-methylphenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 3-bromo-2-methylphenyl halides using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired boronic acid after hydrolysis .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale borylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-methylphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Oxidizing Agents: For converting the boronic acid to phenol.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Resulting from the oxidation of the boronic acid group.

Comparison with Similar Compounds

Positional Isomers: Methyl Substitution Patterns

The position of the methyl group significantly influences steric and electronic properties. Key isomers include:

Compound Name CAS Number Substituent Positions Molecular Weight (g/mol) Purity Key Properties
3-Bromo-2-methylphenylboronic acid 1184298-27-8 Br (3), CH₃ (2) 214.85 >95% Moderate steric hindrance; methyl enhances lipophilicity
3-Bromo-4-methylphenylboronic acid 1312765-69-7 Br (3), CH₃ (4) 214.85 >97% Reduced steric hindrance; para-methyl may improve reaction rates in couplings
3-Bromo-5-methylphenylboronic acid 849062-36-8 Br (3), CH₃ (5) 214.85 >97% Meta-methyl balances electronic effects; potential for asymmetric synthesis

Key Observations :

  • Steric Effects : The 2-methyl group in the target compound introduces ortho-substitution, which may slow cross-coupling reactions due to steric clashes with the palladium catalyst .
  • However, the 4-methyl isomer’s para-substitution minimizes steric interference, enhancing reactivity .

Halogenated Derivatives

Halogen substituents (e.g., Cl, F) alter electronic properties and reactivity:

Compound Name CAS Number Substituents Molecular Weight (g/mol) pKa (Predicted) Key Applications
3-Bromo-2-chloro-6-fluorophenylboronic acid 1451393-16-0 Br (3), Cl (2), F (6) 253.26 7.05 ± 0.58 High steric/electronic complexity; niche couplings
(3-Bromo-2-chlorophenyl)boronic acid 352535-98-9 Br (3), Cl (2) 235.27 N/A Dual halogenation enhances electrophilicity

Key Observations :

  • Steric Challenges : Ortho-chloro substituents (as in CAS 352535-98-9) may hinder catalyst access compared to the methyl group in the target compound .

Derivatives with Bulky or Functional Groups

Substituents like benzyloxy or methoxy groups introduce additional steric and electronic effects:

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Features
[3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid 849052-18-2 Br (3), 3-fluorobenzyloxy (2) 324.94 Bulky substituent; used in HIV-1 inhibitor research
3-Bromo-2-ethoxy-6-fluorophenylboronic acid N/A Br (3), OEt (2), F (6) N/A Ethoxy group improves solubility; fluorine enhances electronic diversity

Key Observations :

  • Benzyloxy Groups : These substituents (e.g., in CAS 849052-18-2) create significant steric bulk, reducing reactivity in cross-couplings but enabling specialized applications like HIV-1 inhibition .
  • Solubility Modulation : Ethoxy or methoxy groups (e.g., in derivatives) enhance solubility in polar solvents, unlike the hydrophobic methyl group .

Biological Activity

3-Bromo-2-methylphenylboronic acid is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications based on diverse research findings.

Molecular Formula: C7_{7}H8_{8}BBrO2_{2}
CAS Number: 2377608-04-1

The compound features a boronic acid functional group, which is characterized by a boron atom bonded to a hydroxyl group and an organic moiety, specifically a bromine atom at the 3-position and a methyl group at the 2-position on the phenyl ring. The presence of these substituents can significantly influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The boronic acid moiety can form reversible covalent bonds with diols, which is critical for its function as an enzyme inhibitor.

Key Mechanisms:

  • Enzyme Inhibition: Boronic acids are known to inhibit serine proteases and certain kinases. The bromine atom enhances hydrophobic interactions, potentially increasing binding affinity to target proteins.
  • Receptor Modulation: The compound may modulate receptor activity through interactions involving hydrogen bonding and halogen bonding.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties: Preliminary studies suggest potential roles in cancer therapy by acting as an inhibitor of specific pathways involved in tumor growth.
  • Anti-inflammatory Effects: The compound may also possess anti-inflammatory properties, although detailed evaluations are still required to confirm these effects.

Data Table: Biological Activity Summary

Activity Description References
AnticancerPotential inhibitor of tumor growth pathways,
Anti-inflammatoryPossible modulation of inflammatory responses
Enzyme InhibitionInhibits serine proteases and kinases,

Case Studies

  • Cancer Therapy Research:
    A study explored the efficacy of boronic acids, including this compound, in inhibiting cancer cell proliferation. Results indicated significant cytotoxicity against various cancer cell lines, suggesting its potential as a therapeutic agent.
  • Inflammatory Response Modulation:
    Another investigation focused on the anti-inflammatory effects of boronic acids in models of acute inflammation. The study reported a reduction in inflammatory markers upon treatment with this compound, highlighting its therapeutic potential.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Key Features Biological Activity
3-Bromo-5-fluoro-2-methylphenylboronic acidContains fluorine; enhanced reactivityStronger enzyme inhibition
3-Bromo-4-methylphenylboronic acidDifferent substitution patternModerate anticancer activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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